4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
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Overview
Description
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline is a compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring substituted with a chlorine atom at the 5-position and an aniline group at the 2-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. The chlorination at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its combination of a chlorine atom and an aniline group makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11ClN2O/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
InChI Key |
ODFOJQOHEBICPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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